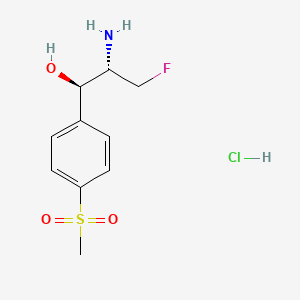
Florfenicol amine (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Florfenicol amine (hydrochloride) is a useful research compound. Its molecular formula is C10H15ClFNO3S and its molecular weight is 283.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality Florfenicol amine (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Florfenicol amine (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Veterinary Medicine
1.1 Mechanism of Action
Florfenicol functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, which disrupts the peptidyl transferase activity necessary for protein formation. This mechanism allows it to effectively combat a wide range of Gram-positive and Gram-negative bacteria, making it a crucial agent in treating infections in livestock and pets .
1.2 Use in Livestock
Florfenicol is predominantly used for treating respiratory diseases in cattle, such as those caused by Mannheimia haemolytica and Pasteurella multocida. Studies indicate that florfenicol is preferred due to its efficacy and cost-effectiveness compared to alternative treatments .
Case Study: Bovine Respiratory Disease
- Objective: Evaluate florfenicol's effectiveness against bovine respiratory disease.
- Findings: A treatment protocol involving florfenicol demonstrated significant clinical improvement in affected cattle, suggesting its role as a first-line treatment option.
1.3 Use in Aquaculture
Florfenicol has been approved for use in aquaculture since 2000, particularly for treating bacterial infections in fish species such as rainbow trout and tilapia. It has shown superior efficacy compared to other antibiotics like thiamphenicol and oxytetracycline .
Case Study: Treatment of Furunculosis
- Objective: Assess florfenicol's effectiveness against Aeromonas salmonicida.
- Findings: The antibiotic significantly reduced mortality rates in infected fish populations, establishing it as a reliable treatment option .
Pharmacokinetics and Residue Studies
2.1 Pharmacokinetics
Pharmacokinetic studies have shown that florfenicol is rapidly metabolized into florfenicol amine, which is then distributed across various tissues such as muscle, liver, and gills. The elimination half-life of florfenicol amine is approximately 16.75 hours, indicating its relatively quick clearance from the body .
Data Table: Pharmacokinetic Parameters of Florfenicol and Florfenicol Amine
| Tissue | Cmax (µg/kg) | Tmax (h) | Half-Life (h) |
|---|---|---|---|
| Intestine | 5,360 | 16 | 28.62 |
| Gill | 2,890 | 16 | - |
| Kidney | 2,250 | 16 | - |
| Liver | 973 | 16 | - |
| Plasma | 273 | 16 | - |
2.2 Residue Depletion Studies
Residue studies are essential for ensuring food safety post-treatment with florfenicol. Research indicates that florfenicol amine can be used as a marker for monitoring residues in animal products.
Case Study: Residue Depletion in Tilapia
- Objective: Determine the depletion rate of florfenicol amine from tilapia fillets.
- Findings: After administration of florfenicol at a dose of 19.62 mg/kg for ten days, residues were below the maximum residue limit within eleven days post-treatment .
Analytical Applications
Florfenicol amine serves as an analytical standard for detecting residues in various animal tissues, including poultry and porcine muscle and liver. Its significance lies in monitoring compliance with food safety regulations to prevent antibiotic residues in meat products.
Data Table: Analytical Applications of Florfenicol Amine
| Application Area | Purpose |
|---|---|
| Poultry | Residue detection in muscle and liver |
| Aquaculture | Monitoring fish fillet safety |
| Veterinary Medicine | Ensuring compliance with treatment protocols |
化学反応の分析
Metabolic Pathways
Florfenicol amine is the primary metabolite of florfenicol in aquatic species, formed via enzymatic deacetylation. Pharmacokinetic studies in rainbow trout (Oncorhynchus mykiss) reveal:
-
Apparent Metabolic Rate (AMR) :
-
Elimination Half-Life (T₁/₂) :
Table 2: Tissue-Specific Pharmacokinetics of Florfenicol Amine
| Tissue | AUC (h·μg/kg) | T₁/₂ (h) |
|---|---|---|
| Plasma | 1.26 | 33.82 |
| Muscle | 0.59 | 16.75 |
| Kidney | 9.28 | 86.95 |
Environmental Degradation
Florfenicol amine participates in indirect photolysis via radical-mediated pathways:
-
Mechanism : Reaction with hydroxyl radicals (·OH) at electrophilic sites (C1, C4, C6) forms stable adducts (e.g., HO-ddFF) .
-
Key Findings :
Table 3: Activation Energies (Eₐ) for ·OH Attack on Florfenicol Amine
| Reaction Site | Eₐ (kcal/mol) |
|---|---|
| C1 | 2.7 |
| C4 | 4.1 |
| C6 | 4.3 |
Analytical Derivatization
Florfenicol amine serves as a marker residue in regulatory assays. Hydrolysis protocols for residue analysis include:
-
Acid Hydrolysis : 6M HCl at 80°C for 4 hours, converting florfenicol and metabolites to florfenicol amine .
-
Detection : LC-MS/MS with LOQ = 0.01 mg/kg in bovine tissues .
Table 4: Hydrolysis Efficiency in Bovine Tissues
| Matrix | Recovery (%) | RSD (%) |
|---|---|---|
| Muscle | 98.2 | 4.1 |
| Liver | 102.3 | 3.8 |
Stability and Reactivity
-
Thermal Stability : Degrades at >150°C, forming dichloroacetamide derivatives.
-
pH Sensitivity : Stable in acidic conditions (pH 2–4); decomposes in alkaline media (pH >9).
特性
分子式 |
C10H15ClFNO3S |
|---|---|
分子量 |
283.75 g/mol |
IUPAC名 |
(1R,2S)-2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14FNO3S.ClH/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11;/h2-5,9-10,13H,6,12H2,1H3;1H/t9-,10-;/m1./s1 |
InChIキー |
HWPBPTAOXVIKGI-DHTOPLTISA-N |
異性体SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O.Cl |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















